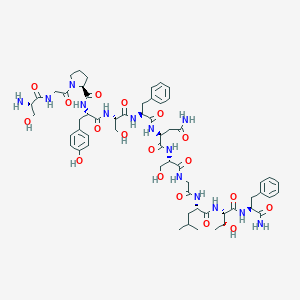
Salmfamide 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Salmfamide 2, also known as this compound, is a useful research compound. Its molecular formula is C59H82N14O18 and its molecular weight is 1275.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Bioactivity and Mechanisms of Action
Salmfamide 2 is primarily recognized for its muscle-relaxing properties. Research indicates that SALMFa-S2 induces relaxation in various muscle preparations from starfish, including the cardiac stomach and tube feet. The mechanism involves interaction with specific receptors in the muscle tissue, leading to a decrease in muscle contraction.
In Vitro Studies
- Relaxation Effects : SALMFa-S2 exhibits a potent relaxing effect on muscle tissues when tested in vitro. For instance, studies have shown that it can cause significant relaxation in the apical muscle of Asterias rubens, with effective concentrations observed at 5×10−8M .
- Comparative Efficacy : When compared to other SALMFamide peptides, such as SALMFa-S1, SALMFa-S2 demonstrated superior efficacy in inducing muscle relaxation. The E_max (maximum efficacy) values were recorded as follows:
| Peptide | E_max (%) |
|---|---|
| SALMFa-S1 | 19.92 ± 0.99 |
| SALMFa-S2 | 22.10 ± 2.77 |
| SALMFa-A | 11.41 ± 0.61 |
| SALMFa-B | 15.32 ± 0.98 |
This data suggests that the C-terminal motif of SALMFa-S2 plays a crucial role in its bioactivity .
Physiological Roles
This compound is implicated in various physiological processes beyond mere muscle relaxation:
- Feeding Mechanism : The peptide is believed to mediate physiological control during feeding by facilitating the eversion of the cardiac stomach, which is essential for digestion in starfish .
- Regeneration : Preliminary findings suggest that SALMFa peptides may also play a role in growth and regeneration processes within echinoderms .
Potential Therapeutic Applications
Given its biological activity, this compound holds promise for various therapeutic applications:
- Muscle Relaxants : The neuropeptide's ability to induce muscle relaxation could be harnessed for developing new treatments for conditions characterized by excessive muscle tension or spasms.
- Neuropharmacology : Understanding the receptor interactions and signaling pathways influenced by this compound may lead to advancements in neuropharmacology, particularly concerning neuromuscular disorders.
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
- A study conducted by Elphick et al. (1995) demonstrated the relaxing effects of SALMFa-S2 on various starfish muscle preparations, highlighting its potential role as a neuromodulator .
- Research published in PLOS One explored the evolutionary diversity of SALMFamide neuropeptides across echinoderm species, emphasizing their conserved roles in muscle regulation .
Propiedades
Número CAS |
134439-74-0 |
|---|---|
Fórmula molecular |
C59H82N14O18 |
Peso molecular |
1275.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-1-[[2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C59H82N14O18/c1-31(2)21-39(56(88)72-49(32(3)77)59(91)66-38(50(62)82)22-33-11-6-4-7-12-33)65-47(80)26-63-52(84)43(29-75)70-55(87)42(25-46(61)79)68-53(85)40(23-34-13-8-5-9-14-34)67-57(89)44(30-76)71-54(86)41(24-35-16-18-36(78)19-17-35)69-58(90)45-15-10-20-73(45)48(81)27-64-51(83)37(60)28-74/h4-9,11-14,16-19,31-32,37-45,49,74-78H,10,15,20-30,60H2,1-3H3,(H2,61,79)(H2,62,82)(H,63,84)(H,64,83)(H,65,80)(H,66,91)(H,67,89)(H,68,85)(H,69,90)(H,70,87)(H,71,86)(H,72,88)/t32-,37+,38+,39+,40+,41+,42+,43+,44+,45+,49+/m1/s1 |
Clave InChI |
ULORYJBIPHKGST-MMPVZCTRSA-N |
SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)CNC(=O)C(CO)N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](CO)N)O |
SMILES canónico |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)CNC(=O)C(CO)N |
Key on ui other cas no. |
134439-74-0 |
Secuencia |
SGPYSFNSGLTF |
Sinónimos |
neuropeptide S2 SALMFamide 2 Ser-Gly-Pro-Tyr-Ser-Phe-Asn-Ser-Gly-Leu-Thr-Phe-NH2 SGPYSFNSGLTFamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















